molecular formula C14H12N2O4 B14727503 Bis(1-cyanoethyl) phthalate CAS No. 6380-63-8

Bis(1-cyanoethyl) phthalate

Cat. No.: B14727503
CAS No.: 6380-63-8
M. Wt: 272.26 g/mol
InChI Key: BTIOZBFFOWDNPZ-UHFFFAOYSA-N
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Description

Bis(1-cyanoethyl) phthalate is a phthalate ester characterized by two 1-cyanoethyl (-CH₂CH₂CN) substituents attached to the benzene-dicarboxylate backbone.

Properties

CAS No.

6380-63-8

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

bis(1-cyanoethyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C14H12N2O4/c1-9(7-15)19-13(17)11-5-3-4-6-12(11)14(18)20-10(2)8-16/h3-6,9-10H,1-2H3

InChI Key

BTIOZBFFOWDNPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC(=O)C1=CC=CC=C1C(=O)OC(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-cyanoethyl) phthalate typically involves the esterification of phthalic anhydride with 1-cyanoethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:

Phthalic Anhydride+21-CyanoethanolBis(1-cyanoethyl) phthalate+Water\text{Phthalic Anhydride} + 2 \text{1-Cyanoethanol} \rightarrow \text{this compound} + \text{Water} Phthalic Anhydride+21-Cyanoethanol→Bis(1-cyanoethyl) phthalate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bis(1-cyanoethyl) phthalate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and 1-cyanoethanol.

    Oxidation: The compound can be oxidized under specific conditions to produce phthalic acid derivatives.

    Substitution: this compound can participate in substitution reactions where the cyanoethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Phthalic acid and 1-cyanoethanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Compounds with different functional groups replacing the cyanoethyl groups.

Scientific Research Applications

Bis(1-cyanoethyl) phthalate has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of polymers and resins.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its role as an endocrine disruptor.

    Medicine: Investigated for its potential impact on human health, including its effects on liver function and reproductive health.

    Industry: Utilized in the production of flexible plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Bis(1-cyanoethyl) phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to disruptions in the hypothalamic-pituitary-gonadal axis, affecting reproductive health and development. Additionally, this compound can induce oxidative stress and inflammation, contributing to its toxic effects on biological systems.

Comparison with Similar Compounds

Acute Toxicity (Zebrafish Embryo LC₅₀)

  • BBP : 0.72 ppm
  • DBP : 0.63 ppm
  • Phthalate mixtures : 0.50 ppm (synergistic effects observed) .

This compound’s nitrile groups may increase reactivity and toxicity compared to DEHP or DIDP.

Endocrine Disruption

  • Estrogenic activity: BBP: Moderate activity. DBP, DEHP, DINP: Enhanced activity in transgenic medaka . DIDP, DNOP: No estrogenic effects .
  • Cyanoethyl groups could interfere with hormone receptors due to electron-withdrawing effects, but this remains speculative without experimental validation.

Environmental Persistence and Bioaccumulation

  • DEHP : High log Kow (7.3–9.6) and bioaccumulation factor (BCF = 1.0–29.7) .
  • DBP : Lower bioaccumulation due to higher water solubility but significant indoor dust concentrations (94.9–166 µg/g in residential settings) .
  • This compound’s nitrile groups may reduce persistence by enhancing hydrolysis or microbial degradation, though this requires confirmation.

Regulatory Status

  • DEHP, DBP, BBP : Restricted under EU REACH (SVHC list) due to endocrine-disrupting properties .
  • DINP, DIDP : Listed on the EU Candidate List of SVHCs .
  • Bis(2-methoxyethyl) phthalate : Regulated due to glycol ether derivatives .

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